2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid
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Overview
Description
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid typically involves the chlorination of a suitable aromatic precursor followed by the introduction of the anilino and carbonyl groups. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available aromatic compounds. The process includes chlorination, nitration, reduction, and acylation steps. Each step is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The aromatic ring can undergo oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized aromatic compounds with additional functional groups.
Scientific Research Applications
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrachlorobenzoic acid
- 3-chloro-2-methylaniline
- 2,3,4,5-tetrachloro-6-[(2-chloroanilino)carbonyl]benzoic acid
Uniqueness
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid is unique due to the specific arrangement of chlorine atoms and the presence of both an anilino and a carbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
77106-14-0 |
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Molecular Formula |
C15H8Cl5NO3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H8Cl5NO3/c1-5-6(16)3-2-4-7(5)21-14(22)8-9(15(23)24)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22)(H,23,24) |
InChI Key |
RNSKXEKDTXOLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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